molecular formula C14H14Cl2N2O2 B5996020 N-(3,4-dichlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(3,4-dichlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No.: B5996020
M. Wt: 313.2 g/mol
InChI Key: PDUJUZJMJQWJFS-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a synthetic organic compound characterized by the presence of a dichlorobenzyl group attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide typically involves the reaction of 3,4-dichlorobenzyl chloride with an appropriate isoxazole derivative. One common method is the reductive amination of 3,4-dichlorobenzyl chloride with an isoxazolecarboxamide precursor in the presence of a reducing agent such as sodium borohydride . The reaction is carried out under mild conditions, often in a solvent like ethanol or methanol, at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitration using nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

  • **Substitution

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-3-12-13(8(2)20-18-12)14(19)17-7-9-4-5-10(15)11(16)6-9/h4-6H,3,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUJUZJMJQWJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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